Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)-
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Overview
Description
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a tetrahydro tetrazinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- typically involves multi-step organic reactions One common method includes the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then subjected to cyclization with hydrazine derivatives to form the tetrahydro tetrazinyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazinyl ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-chloro-: Similar structure but lacks the tetrazinyl ring.
1-(4-Chlorophenyl)ethanol: Similar structure but with an alcohol group instead of ethanone.
4-Chloroacetophenone: Similar structure but without the ethyl and tetrazinyl groups.
Uniqueness
Ethanone, 1-(1-(4-chlorophenyl)-6-ethyl-1,4,5,6-tetrahydro-4-methyl-1,2,4,5-tetrazin-3-yl)- is unique due to the presence of the tetrahydro tetrazinyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
125424-22-8 |
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Molecular Formula |
C13H17ClN4O |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone |
InChI |
InChI=1S/C13H17ClN4O/c1-4-12-15-17(3)13(9(2)19)16-18(12)11-7-5-10(14)6-8-11/h5-8,12,15H,4H2,1-3H3 |
InChI Key |
KTTQNCPGLOVEFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NN(C(=NN1C2=CC=C(C=C2)Cl)C(=O)C)C |
Origin of Product |
United States |
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